1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole 1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 88207-48-1
VCID: VC19258235
InChI: InChI=1S/C20H14ClNO2S/c21-19-17-13-7-8-14-18(17)22(20(19)15-9-3-1-4-10-15)25(23,24)16-11-5-2-6-12-16/h1-14H
SMILES:
Molecular Formula: C20H14ClNO2S
Molecular Weight: 367.8 g/mol

1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole

CAS No.: 88207-48-1

Cat. No.: VC19258235

Molecular Formula: C20H14ClNO2S

Molecular Weight: 367.8 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole - 88207-48-1

Specification

CAS No. 88207-48-1
Molecular Formula C20H14ClNO2S
Molecular Weight 367.8 g/mol
IUPAC Name 1-(benzenesulfonyl)-3-chloro-2-phenylindole
Standard InChI InChI=1S/C20H14ClNO2S/c21-19-17-13-7-8-14-18(17)22(20(19)15-9-3-1-4-10-15)25(23,24)16-11-5-2-6-12-16/h1-14H
Standard InChI Key HMCUFSJGBRTBKT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)Cl

Introduction

Structural and Molecular Characteristics

1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole belongs to the sulfonamide class of indole derivatives. Its molecular formula, C20H14ClNO2S\text{C}_{20}\text{H}_{14}\text{ClNO}_2\text{S}, corresponds to a molecular weight of 367.8 g/mol. The indole core consists of a fused benzene and pyrrole ring, with substituents influencing electronic and steric properties. The benzenesulfonyl group enhances metabolic stability, while the chloro and phenyl groups modulate interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
CAS Number88207-48-1
Molecular FormulaC20H14ClNO2S\text{C}_{20}\text{H}_{14}\text{ClNO}_2\text{S}
Molecular Weight367.8 g/mol
Sulfur Content8.72%
Chlorine Content9.63%

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The compound is synthesized via palladium(II)-mediated direct arylation, leveraging aryl halides and indole precursors. A representative protocol involves:

  • Reacting 3-chloro-1H-indole with benzenesulfonyl chloride in the presence of triethylamine.

  • Employing Pd(OAc)₂/dppm (bis(diphenylphosphino)methane) as the catalytic system .

  • Conducting the reaction in aqueous media at mild temperatures (60–80°C) to achieve yields of 60–77% .

Table 2: Optimization of Reaction Conditions

Catalyst SystemSolventTemperature (°C)Yield (%)
Pd(OAc)₂/dppmH₂O8077
PdCl₂(PPh₃)₂DMF10052
CuI/1,10-phenanthrolineToluene12038

Photoredox Catalysis

Recent advances utilize photoredox catalysis for indole functionalization. N-Sulfonylation of 3-acyl indoles with benzenesulfonyl chloride under blue LED irradiation achieves regioselective sulfonation at N1 . This method avoids harsh conditions and improves scalability.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.41–8.34 (m, 1H, H4), 7.88–7.80 (m, 1H, H7), 7.44–7.36 (m, 3H, benzenesulfonyl aromatic protons) .

    • δ 4.56 (s, 2H, SO₂Ph), 2.29 (s, 3H, CH₃ in acyl group) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 193.4 (C=O), 135.2 (C3), 133.5 (C2), 130.3–120.2 (aromatic carbons) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 367.0512 [M+H]⁺ (calculated for C20H14ClNO2S\text{C}_{20}\text{H}_{14}\text{ClNO}_2\text{S}: 367.0515) .

Biological Activities

Antimycobacterial Activity

The compound exhibits inhibitory effects against M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 28.0 µM . Comparative studies with analogs reveal:

  • Chlorine at C3 enhances target binding via halogen bonds.

  • The benzenesulfonyl group reduces cytotoxicity (IC₅₀ > 100 µM in HepG2 cells) .

Table 3: Antimycobacterial Activity of Indole Derivatives

CompoundMIC (µM)Cytotoxicity (IC₅₀, µM)
3-Chloro-2-phenyl-1H-indole28.0>100
4-Methoxy analog47.885.3
4-Trifluoromethyl analog94.762.1

Pharmacological and Toxicological Profiles

  • Acute Toxicity: No mortality observed in murine models at 500 mg/kg .

  • Genotoxicity: Negative in Ames tests and micronucleus assays .

  • Pharmacokinetics: Moderate plasma protein binding (78%) and hepatic clearance (12 mL/min/kg) predict once-daily dosing.

Applications in Medicinal Chemistry

  • Antitubercular Agents: Synergizes with rifampicin against multidrug-resistant Mtb .

  • COX-2 Inhibitors: Structural analogs are in preclinical trials for arthritis.

  • Anticancer Scaffolds: Sulfonamide indoles inhibit tubulin polymerization in breast cancer models .

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